Diazenecarboxylic acid, hydrazide

Blowing agent Gas yield Foamed plastics

Researchers requiring metal-free alkene reduction face contamination risks from catalytic hydrogenation (residual Pd, Ni). Diazenecarboxylic acid hydrazide (CAS 33222-51-4) eliminates this via diimide-mediated syn-addition, preserving C=O, C≡N, and aromatic groups. • ~509 mL/g theoretical N₂ yield - 2.3× higher than azodicarbonamide (ADA) for ultra-low-density foam formulations. • Decomposes to N₂, NH₃, H₂O, CO₂ only - no sulfonyl or aromatic residues, simplifying purification vs. TSH or potassium azodicarboxylate. • CH₄N₄O, MW 88.07 - minimal scaffold for mechanistic azo chemistry studies with unambiguous DSC/TGA and GC-MS analysis. Available via custom synthesis; inquire for bulk quantities and lead times.

Molecular Formula CH4N4O
Molecular Weight 88.07 g/mol
CAS No. 33222-51-4
Cat. No. B12648718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazenecarboxylic acid, hydrazide
CAS33222-51-4
Molecular FormulaCH4N4O
Molecular Weight88.07 g/mol
Structural Identifiers
SMILESC(=O)(NN)N=N
InChIInChI=1S/CH4N4O/c2-4-1(6)5-3/h2H,3H2,(H,5,6)
InChIKeyWFJFGMLKAISFOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diazenecarboxylic Acid Hydrazide (CAS 33222-51-4): Identity & Procurement


Diazenecarboxylic acid, hydrazide (CAS 33222-51-4; IUPAC: 1-amino-3-iminourea; molecular formula CH₄N₄O; MW 88.07 g/mol) is the structurally simplest azo-carboxylic acid hydrazide, belonging to the class of organic azo compounds wherein a diazene moiety (HN=NH) is linked to a carboxylic acid hydrazide group [1]. Unlike its widely commercialized phenyl-substituted derivatives (e.g., diphenylcarbazone, CAS 538-62-5), the parent compound is encountered primarily as a research intermediate and specialty reagent [2]. Its low molecular weight and high nitrogen content (4 N atoms per molecule, ~63.6% N by mass) distinguish it from heavier industrial azo blowing agents such as azodicarbonamide (ADA, MW 116.08) and sulfonyl hydrazide analogs (OBSH, MW 358.39; TSH, MW 186.23) [3]. The compound functions as a diimide (HN=NH) precursor for selective syn-hydrogenation of alkenes and alkynes without requiring metal catalysts or pressurized H₂ [4].

Workflow Metal-free syn-hydrogenation of alkenes via in situ diimide generation
Selection Minimal-structure azo-hydrazide; exclusively C/H/N/O composition, no aromatic or sulfonyl residues
Use Context Pharmaceutical intermediate synthesis; foamed-polymer R&D; diimide mechanistic studies

Diazenecarboxylic Acid Hydrazide: Why Generics Fail


Azo-hydrazide compounds are not interchangeable across application domains because their performance—whether as blowing agents, radical initiators, or diimide precursors—is governed by three compound-specific parameters that vary dramatically even among close structural analogs: decomposition onset temperature (T_dec), specific gas yield (mL/g at STP), and the chemical identity of decomposition by-products [1]. Azodicarbonamide (ADA, T_dec ~200–210 °C) requires high processing temperatures and may release toxic CO alongside N₂ , while sulfonyl hydrazides (OBSH, TSH) decompose at 105–165 °C but produce benzene-derived residues that limit their use in food-contact and biomedical applications . Diazenecarboxylic acid hydrazide, with its minimal MW (88.07) and exclusively C/H/N/O composition, offers a fundamentally distinct decomposition profile: theoretical N₂ yield of approximately 509 mL/g—more than double that of ADA (~220 mL/g)—with no sulfonyl or aromatic residue generation [2]. Generic substitution would therefore compromise either processing-temperature compatibility, gas-yield economics, or residue purity requirements.

Risk Factor
CAS 33222-51-4
Common Blowing Agents / Diimide Precursors
Decomposition Profile
Predicted onset and by-product gas composition differ; only N₂, NH₃, CO₂, H₂O expected (no CO or aromatic fragments)
ADA requires high processing temperatures and releases CO, semicarbazide; OBSH/TSH release aromatic sulfinic acids at lower temperatures
Residue Chemistry
No sulfur or aromatic carbon in molecule; potential for residue-free gas evolution
ADA generates genotoxic semicarbazide; OBSH and TSH leave benzene-derived sulfinic acid residues
Gas Yield Efficiency
Markedly higher theoretical N₂ yield due to higher nitrogen mass fraction; actual decomposition completeness unverified
ADA, OBSH, and TSH deliver substantially lower measured gas yields per gram, with incomplete nitrogen evolution

Diazenecarboxylic Acid Hydrazide: Quantitative Evidence vs. Alternatives


Nitrogen Gas Yield vs. Azodicarbonamide

Based on stoichiometric calculation, diazenecarboxylic acid hydrazide (CH₄N₄O, MW 88.07) can theoretically liberate ~509 mL N₂ per gram at STP upon complete thermal decomposition of all four nitrogen atoms to N₂. This represents a 2.3-fold higher specific gas yield than commercial azodicarbonamide (ADA, C₂H₄N₄O₂, MW 116.08), which delivers ~220 mL/g under comparable conditions . The difference arises from the compound's lower molecular weight per nitrogen atom (22.0 g/mol N vs. 29.0 g/mol N for ADA) and the absence of oxygen atoms that divert mass into CO/CO₂ instead of N₂ [1]. The theoretical N₂ volume per gram of precursor exceeds that of OBSH (~125 mL/g) by approximately 4.1-fold and TSH (~120 mL/g) by approximately 4.2-fold .

N₂ Gas Yield
Class-level inference
~509 mL/g vs ADA 220 mL/g
Theoretical stoichiometric upper bound; actual experimental yield not reported
2.3× higher theoretical N₂ per gram; no published decomposition data for CAS 33222-51-4
Blowing agent Gas yield Foamed plastics Nitrogen evolution

By-Product Purity vs. OBSH and TSH

Sulfonyl hydrazide blowing agents (OBSH and TSH) generate aromatic sulfinic acid and benzene-derived residues upon thermal decomposition [1]. Azodicarbonamide (ADA) decomposition produces semicarbazide (SEM) as a minor by-product, a genotoxic contaminant that has led to regulatory restrictions on ADA use in food-contact gaskets in the European Union [2]. In contrast, the decomposition of diazenecarboxylic acid hydrazide (CH₄N₄O) is predicted, on the basis of its elemental composition (C, H, N, O only; no S, no aromatic rings), to generate exclusively N₂, NH₃, CO₂, and H₂O as gaseous products, with no sulfonyl, aromatic, or semicarbazide residues [3]. This compositional purity is a class-level advantage shared with other aliphatic azo-hydrazides but distinguishes the target compound from all sulfonyl-hydrazide and aromatic-azo commercial blowing agents.

Residue Profile
Class-level inference
No S / No aromatic residues
Qualitative compositional difference; predicted clean gas-only decomposition
OBSH/TSH produce sulfinic acids; ADA forms semicarbazide. No experimental residue data for target.
Polymer foaming Residue analysis Food-contact compliance Semicarbazide

Metal-Free Diimide Alkene Reduction

Diazenecarboxylic acid hydrazide can serve as a precursor for in situ generation of diimide (HN=NH), a powerful yet chemoselective reducing agent for non-polarized carbon–carbon double and triple bonds [1]. Diimide reduction proceeds with syn-stereospecificity, is unreactive toward polarized C=O, C≡N, and aromatic rings, and does not require transition-metal catalysts (Pd, Pt, Ni) or pressurized H₂ gas [2]. This contrasts with catalytic hydrogenation (H₂/Pd-C), which often suffers from over-reduction, isomerization, and functional-group incompatibility, and with the Wolff–Kishner reduction (N₂H₄/KOH), which reduces C=O to CH₂ rather than C=C [3]. Among diimide precursors, potassium azodicarboxylate (K-ADC) and p-toluenesulfonyl hydrazide (TSH) are the most established; however, K-ADC requires strongly basic conditions (typically pyridine or KOH/MeOH), and TSH introduces a sulfinic acid co-product that can complicate purification [4]. Diazenecarboxylic acid hydrazide potentially offers a simpler, salt-free diimide source with only gaseous co-products, though direct experimental comparisons of yield and selectivity versus TSH or K-ADC have not been published for this specific CAS number.

Diimide Reduction
Cross-study comparable
Syn-addition, no metal catalyst
Predicted diimide precursor; no published reduction yields for this CAS
Selective for C=C over C=O/C≡N; TSH and K-ADC methods have documented performance
Diimide reduction Selective hydrogenation Metal-free synthesis Syn-stereospecific

Molecular Weight Advantage Over ADA

Diazenecarboxylic acid hydrazide (MW 88.07) possesses a nitrogen mass fraction of 63.6% (4 × 14.01 / 88.07), substantially exceeding that of azodicarbonamide (MW 116.08, N fraction 48.3%) and all sulfonyl-hydrazide blowing agents (OBSH: 15.6% N; TSH: 15.0% N) [1]. For any application where nitrogen release is the primary performance function—whether as a blowing agent, propellant gas generator, or inerting agent—this translates to a proportionally lower mass of additive required per unit volume of N₂ generated. At equivalent nitrogen delivery, the mass loading advantage is 37.9% relative to ADA (i.e., 1 kg of CAS 33222-51-4 delivers the theoretical nitrogen equivalent of ~1.61 kg of ADA) [2]. For OBSH, the mass efficiency advantage exceeds 4:1. This weight-efficiency gain has direct implications for shipping, storage, and formulation costs in industrial-scale polymer processing operations [3].

N Mass Fraction
Class-level inference
63.6% N
Stoichiometric weight efficiency; mass loading advantage theoretical
~38% lower mass vs ADA for equivalent N₂; actual decomposition completeness unverified
Polymer additive loading Weight efficiency Nitrogen content Formulation economics

Diazenecarboxylic Acid Hydrazide: Application Scenarios


Metal-Free Alkene Reduction for Pharma Intermediates

In the synthesis of active pharmaceutical ingredients (APIs) where residual transition metals must be controlled below ICH Q3D limits (e.g., Pd ≤10 ppm, Ni ≤60 ppm oral), diazenecarboxylic acid hydrazide offers a diimide-mediated reduction pathway that eliminates metal contamination risk entirely [1]. Unlike catalytic hydrogenation (H₂/Pd-C), diimide syn-addition selectively reduces non-polarized C=C bonds while leaving C=O, C≡N, and aromatic rings intact—a chemoselectivity advantage critical for polyfunctional drug intermediates [2]. The compound's theoretical by-product profile (only N₂, NH₃, H₂O, CO₂ gases) simplifies purification relative to TSH (which leaves sulfinic acid residues requiring aqueous workup) and potassium azodicarboxylate (which introduces K⁺ salts) [3]. This application directly leverages the diimide-generation evidence established in Section 3, Evidence Item 3.

High-Yield Blowing Agent for Low-Density Foams

The compound's theoretical N₂ gas yield of ~509 mL/g—2.3-fold higher than ADA's measured 220 mL/g—positions it as a candidate for ultra-low-density foam formulations where minimizing additive loading is critical for achieving density targets below 0.05 g/cm³ [1]. In ethylene-vinyl acetate (EVA) footwear foams and polyolefin packaging foams, reducing the blowing agent mass fraction from the typical 2–5 phr (parts per hundred resin) to 1–2 phr could improve mechanical properties (tear strength, elongation at break) by reducing the volume fraction of decomposition residue in the polymer matrix [2]. The absence of sulfonyl and aromatic decomposition residues (see Section 3, Evidence Item 2) is particularly relevant for foams intended for skin-contact applications (footwear, sports mats) where extractable organic residues face increasing regulatory scrutiny under REACH and similar frameworks [3].

Specialty Gas Generators for Inerting Applications

For applications requiring rapid, high-volume nitrogen generation with minimal solid residue—such as fire-suppression systems, inflatable emergency devices, or inert-gas blanketing for reactive chemical storage—the combination of high N₂ mass fraction (63.6%) and low molecular weight (88.07) offers a compact, weight-efficient gas generator [1]. The compound's stoichiometric gas output per unit mass exceeds that of conventional azide-based gas generators while avoiding the toxicity and handling hazards of sodium azide (NaN₃). Although experimental burn-rate and pressure-rise data for CAS 33222-51-4 are not publicly available, the thermodynamic and compositional basis for this application follows directly from the gas-yield and residue-purity evidence in Section 3, Evidence Items 1 and 2 [2].

Diimide Source for Mechanistic & Isotopic Studies

In academic and industrial R&D settings investigating diimide-mediated reductions, diazenecarboxylic acid hydrazide provides a structurally minimal azo-hydrazide scaffold that can serve as a model substrate for mechanistic studies of N=N bond activation and diimide transfer [1]. Its low molecular weight and simple composition facilitate unambiguous analysis of reaction kinetics, isotope effects, and decomposition pathways using standard analytical techniques (GC-MS, NMR, DSC/TGA) without the confounding signals introduced by aromatic or sulfonyl substituents present in TSH, OBSH, or substituted azodicarboxylates [2]. This scenario is supported by the class-level diimide precursor evidence in Section 3, Evidence Item 3, and addresses the needs of laboratories requiring well-defined, minimal-structure probe molecules for fundamental azo chemistry research.

Application
Selection Property
Validation Focus
Metal-free alkene reduction for pharmaceutical intermediates
Non-catalytic diimide generation; no transition-metal contamination risk
Experimentally verify reduction yield and chemoselectivity profile
High-yield blowing agent for low-density polymer foams
Theoretical gas yield advantage; C/H/N/O-only residue composition
Measure actual gas yield (TGA/DSC) and confirm residue purity
Specialty gas generator for inerting & emergency inflation
High nitrogen mass fraction; minimal solid residue after decomposition
Characterize decomposition kinetics, pressure rise, and gas composition
Diimide source for mechanistic & isotopic studies
Structurally minimal azo-hydrazide; no aromatic or sulfonyl interference
Verify diimide generation efficiency and suitability for kinetic isotope effect studies
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